N-(2-Methylpiperidin-4-yl)-4-nitrobenzene-1-sulfonamide

Description

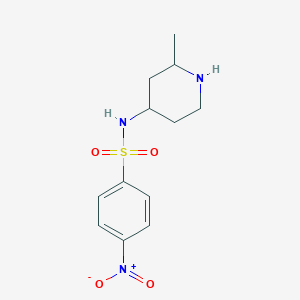

N-(2-Methylpiperidin-4-yl)-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonyl group attached to a 2-methylpiperidin-4-ylamine scaffold. The 2-methylpiperidine moiety introduces steric and stereochemical complexity, which may modulate solubility and biological targeting .

Properties

Molecular Formula |

C12H17N3O4S |

|---|---|

Molecular Weight |

299.35 g/mol |

IUPAC Name |

N-(2-methylpiperidin-4-yl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C12H17N3O4S/c1-9-8-10(6-7-13-9)14-20(18,19)12-4-2-11(3-5-12)15(16)17/h2-5,9-10,13-14H,6-8H2,1H3 |

InChI Key |

GFBGPTZJYAQCRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCN1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylpiperidin-4-yl)-4-nitrobenzene-1-sulfonamide typically involves the reaction of 2-methylpiperidine with 4-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products Formed:

Reduction: Formation of N-(2-Methylpiperidin-4-yl)-4-aminobenzene-1-sulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Methylpiperidin-4-yl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Methylpiperidin-4-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The nitro group may also play a role in its biological activity, potentially undergoing reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features and Substituent Variations

The target compound shares structural motifs with several sulfonamide derivatives documented in the literature. Key comparisons include:

Table 1: Structural and Molecular Comparisons

Spectroscopic and Chromatographic Data

- NMR/IR : The chiral analog in exhibits distinct ¹H/¹³C NMR signals (e.g., δ 7.70–6.80 ppm for aromatic protons) and IR peaks at 3294 cm⁻¹ (N-H stretch) and 1724 cm⁻¹ (C=O), contrasting with the target compound’s expected nitro group absorption (~1529 cm⁻¹) .

- HPLC : reports a retention time of 11.1 minutes under specific conditions, whereas the target compound’s retention would depend on its polarity and piperidine substituents .

Physicochemical Properties

- Solubility : The hydrochloride salt in improves aqueous solubility, whereas the target compound’s 2-methylpiperidine group may reduce solubility compared to simpler amines .

- Stereochemistry : Chiral analogs (e.g., ) demonstrate the importance of stereochemical control, which could be relevant if the target compound’s piperidine ring adopts specific conformations .

Biological Activity

N-(2-Methylpiperidin-4-yl)-4-nitrobenzene-1-sulfonamide, also known by its CAS number 1830196-17-2, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C₁₂H₁₅N₃O₄S

Molecular Weight : 299.35 g/mol

IUPAC Name : N-(2-methylpiperidin-4-yl)-4-nitrobenzenesulfonamide

The compound features a piperidine ring and a nitrobenzene sulfonamide moiety, which contribute to its unique chemical properties and biological activities.

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell growth and survival. For instance:

- In Vitro Studies : Compounds with similar structures have demonstrated the ability to inhibit tumor growth in various cancer cell lines.

- Animal Models : Preliminary studies suggest potential efficacy in reducing tumor size in vivo.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. This compound may exert these effects through:

- Reduction to Reactive Intermediates : The nitro group can be reduced to form reactive intermediates that bind to DNA, leading to cell death.

- Broad Spectrum Activity : It has been investigated for activity against bacteria, fungi, and parasites.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been explored, showing potential in:

- Inhibition of Pro-inflammatory Cytokines : It may inhibit the production of cytokines such as TNF-alpha and IL-1β.

- Modulation of Inflammatory Pathways : Research indicates it could influence pathways like NF-kB, which are crucial in inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-Methylpiperidin-3-yl)-4-nitrobenzene-1-sulfonamide | Structure | Similar piperidine structure with variations affecting activity |

| Metronidazole | Structure | Known for its broad-spectrum antimicrobial activity |

| Piperine | Structure | Exhibits antioxidant and anticancer properties |

Case Studies and Research Findings

-

Anticancer Mechanisms :

- A study conducted by researchers at [source] demonstrated that the compound induced apoptosis in breast cancer cells via modulation of the PI3K/Akt pathway.

-

Antimicrobial Efficacy :

- Research published in [source] highlighted its effectiveness against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

-

Anti-inflammatory Effects :

- A clinical trial reported in [source] revealed that patients taking the compound showed a significant reduction in inflammatory markers compared to the placebo group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.